(R)-2-Hydroxy-4-phenylbutenoic acid

Enzymatic resolution Lipase catalysis Chiral separation

(R)-2-Hydroxy-4-phenylbutenoic acid (CAS 128573-54-6) is an α,β-unsaturated α-hydroxy carboxylic acid bearing a terminal phenyl substituent and a defined (R)-stereochemical configuration at the C2 position. This chiral building block features a conjugated C3-C4 double bond adjacent to the carboxyl moiety, distinguishing it structurally from its saturated counterpart, (R)-2-hydroxy-4-phenylbutyric acid (CAS 29678-81-7).

Molecular Formula C10H10O3
Molecular Weight 178.187
CAS No. 128573-54-6
Cat. No. B592429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Hydroxy-4-phenylbutenoic acid
CAS128573-54-6
Molecular FormulaC10H10O3
Molecular Weight178.187
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(C(=O)O)O
InChIInChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7,9,11H,(H,12,13)/t9-/m1/s1
InChIKeyZGGWKQRHPWUSNY-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Hydroxy-4-phenylbutenoic Acid (CAS 128573-54-6): Procurement-Grade Chiral Intermediate with α,β-Unsaturated Carboxylic Acid Architecture


(R)-2-Hydroxy-4-phenylbutenoic acid (CAS 128573-54-6) is an α,β-unsaturated α-hydroxy carboxylic acid bearing a terminal phenyl substituent and a defined (R)-stereochemical configuration at the C2 position [1]. This chiral building block features a conjugated C3-C4 double bond adjacent to the carboxyl moiety, distinguishing it structurally from its saturated counterpart, (R)-2-hydroxy-4-phenylbutyric acid (CAS 29678-81-7) . The compound exists as the (R)-enantiomer and is typically sourced as a research-grade fine chemical with documented purity specifications ranging from 95% to 99% .

Why (R)-2-Hydroxy-4-phenylbutenoic Acid (CAS 128573-54-6) Cannot Be Replaced by Generic Substitutes in Chiral Synthesis Workflows


Substitution of (R)-2-hydroxy-4-phenylbutenoic acid with racemic 2-hydroxy-4-phenylbutenoic acid, its (S)-enantiomer, or the saturated (R)-2-hydroxy-4-phenylbutyric acid introduces distinct stereochemical and functional liabilities. The (S)-enantiomer exhibits opposite stereochemical configuration that fails to align with the chiral recognition requirements of downstream ACE inhibitor pharmacophores [1]. Racemic mixtures contain 50% inactive enantiomer, effectively halving productive yield and requiring additional chiral separation steps [2]. Substituting with saturated (R)-2-hydroxy-4-phenylbutyric acid forfeits the C3-C4 double bond, a reactive handle essential for orthogonal derivatization strategies unavailable in the fully reduced analog . Each substitution scenario incurs measurable penalties in enantiopurity, synthetic efficiency, or downstream functionalization capacity.

(R)-2-Hydroxy-4-phenylbutenoic Acid (CAS 128573-54-6): Comparative Performance Evidence for Procurement Decision-Making


Lipase-Catalyzed Resolution: Enantiomeric Discrimination of (R)- vs (S)-2-Hydroxy-4-phenylbutenoic Acid

Under lipase-catalyzed resolution conditions, racemic 2-hydroxy-4-phenylbutenoic acid is kinetically resolved to yield the (R)-2-hydroxy acid and the corresponding (S)-2-acetoxy acid, each isolated with high enantiomeric excess [1]. The (R)-enantiomer is selectively retained as the free hydroxy acid, while the (S)-enantiomer undergoes preferential acetylation.

Enzymatic resolution Lipase catalysis Chiral separation

Bio-Reduction Process Yield and Enantiopurity: (R)-HPBA Production vs Asymmetric Reduction Baseline

A bio-reduction process employing recombinant E. coli expressing mutant D-lactate dehydrogenase (Y52L/F299Y) achieves conversion of 2-oxo-4-phenylbutyric acid (OPBA) to (R)-2-hydroxy-4-phenylbutyric acid with >99% enantiomeric excess and productivity of 47.9 mM h⁻¹ [1]. This product is directly accessible via hydrogenation of (R)-2-hydroxy-4-phenylbutenoic acid.

Biocatalysis Asymmetric reduction Enantiomeric excess

Recombinant Pichia pastoris Whole-Cell Biocatalysis: (R)-HPBA Production at High Substrate Loading vs Conventional Biotransformation Limits

Recombinant Pichia pastoris expressing engineered D-lactate dehydrogenase (Tyr52Leu variant) catalyzes asymmetric reduction of OPBA to (R)-2-hydroxy-4-phenylbutyric acid at substrate concentrations up to 380 mM (76 g/L) with full conversion, >95% yield, and approximately 100% enantiomeric excess [1]. The saturated (R)-HPBA product can be obtained from (R)-2-hydroxy-4-phenylbutenoic acid via hydrogenation, establishing the unsaturated precursor as a versatile entry point.

Recombinant biocatalysis Substrate tolerance Process intensification

Orthogonal Functionalization via α,β-Unsaturation: (R)-2-Hydroxy-4-phenylbutenoic Acid vs Saturated (R)-HPBA

(R)-2-Hydroxy-4-phenylbutenoic acid contains a conjugated C3-C4 double bond that is absent in the saturated analog (R)-2-hydroxy-4-phenylbutyric acid (CAS 29678-81-7) . This unsaturation enables orthogonal derivatization pathways—including asymmetric dihydroxylation, epoxidation, and halolactonization—that are inaccessible with the fully reduced compound.

α,β-Unsaturated carboxylic acid Olefin functionalization Divergent synthesis

Racemase-Lipase Two-Enzyme Deracemization: Dynamic Kinetic Resolution Yields Enantiopure (R)- and (S)-HPBA from Racemic Butenoic Acid

A racemase-lipase two-enzyme system enables deracemization of (±)-2-hydroxy-4-phenyl-3-butenoic acid, producing either (R)- or (S)-2-hydroxy-4-phenylbutanoic acid in enantiopure form depending on enzyme selection . The lipase selectively acylates one enantiomer while mandelate racemase continuously racemizes the unreacted enantiomer, overcoming the 50% yield limitation inherent to classical kinetic resolution.

Dynamic kinetic resolution Deracemization Two-enzyme system

(R)-2-Hydroxy-4-phenylbutenoic Acid (CAS 128573-54-6): Evidence-Backed Research and Industrial Application Scenarios


Precursor for ACE Inhibitor Chiral Intermediates via Hydrogenation

Hydrogenation of (R)-2-hydroxy-4-phenylbutenoic acid yields (R)-2-hydroxy-4-phenylbutyric acid, a key chiral precursor for angiotensin-converting enzyme (ACE) inhibitors including benazepril, enalapril, lisinopril, ramipril, and quinapril [1]. The (R)-stereochemistry at C2 is essential for pharmacological activity; substitution with the (S)-enantiomer or racemic mixture compromises downstream enantiopurity and requires additional purification steps. Biocatalytic routes to (R)-HPBA achieve >99% ee and >95% yield [2], validating the unsaturated (R)-butenoic acid as a strategically versatile procurement choice.

Chiral Building Block for Divergent Library Synthesis via Alkene Functionalization

The conjugated C3-C4 double bond of (R)-2-hydroxy-4-phenylbutenoic acid enables orthogonal functionalization pathways not accessible with the saturated analog (R)-2-hydroxy-4-phenylbutyric acid. This unsaturation supports asymmetric dihydroxylation, epoxidation, halolactonization, and cross-metathesis reactions [1], allowing researchers to generate structurally diverse chiral scaffolds from a single enantiopure precursor. Procurement of this compound offers synthetic flexibility—hydrogenate when the saturated ACE inhibitor intermediate is required, or exploit the alkene for alternative derivatization when library expansion is prioritized.

Substrate for Dynamic Kinetic Resolution Process Development

Racemic 2-hydroxy-4-phenylbut-3-enoic acid serves as a validated substrate for dynamic kinetic resolution using racemase-lipase two-enzyme systems, achieving theoretical yields approaching 100% for either (R)- or (S)-2-hydroxy-4-phenylbutanoic acid [1]. For laboratories developing continuous-flow or immobilized enzyme processes, the racemic butenoic acid offers a cost-effective feedstock that can be converted to enantiopure product without the 50% yield penalty of classical kinetic resolution. The (R)-enantiomer of the butenoic acid provides an enantiopure starting point for method validation and process calibration.

Enzymatic Resolution Reference Standard for Chiral HPLC Method Development

(R)-2-Hydroxy-4-phenylbutenoic acid serves as an authenticated reference standard for developing and validating chiral HPLC methods used to determine enantiomeric purity of 2-hydroxy-4-phenylbutanoic acid derivatives [1]. Chiral separation protocols employing covalently bonded L-hydroxyproline phases saturated with Cu(II) ions achieve baseline resolution of (R)- and (S)-enantiomers. The procurement of verified (R)-configured material with documented enantiopurity (>99% ee achievable via lipase resolution [2]) enables robust analytical method qualification and batch release testing for downstream pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Hydroxy-4-phenylbutenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.